molecular formula C4H8N2O3 B036686 Methylazoxymethanol acetate CAS No. 592-62-1

Methylazoxymethanol acetate

Cat. No.: B036686
CAS No.: 592-62-1
M. Wt: 132.12 g/mol
InChI Key: BELPJCDYWUCHKF-WAYWQWQTSA-N
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Chemical Reactions Analysis

Methanol, (methyl-ONN-azoxy)-, acetate (ester) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Methanol, (methyl-ONN-azoxy)-, acetate (ester) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.

Comparison with Similar Compounds

Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:

The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.

Properties

CAS No.

592-62-1

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

(Z)-acetyloxymethylimino-methyl-oxidoazanium

InChI

InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5-

InChI Key

BELPJCDYWUCHKF-WAYWQWQTSA-N

Isomeric SMILES

CC(=O)OC/N=[N+](/C)\[O-]

SMILES

CC(=O)OCN=[N+](C)[O-]

Canonical SMILES

CC(=O)OCN=[N+](C)[O-]

boiling_point

376 °F at 760 mmHg (NTP, 1992)
191 °C

Color/Form

COLORLESS LIQUID

density

1.172 (NTP, 1992) - Denser than water;  will sink
1.172

flash_point

210 °F (NTP, 1992)

592-62-1

physical_description

Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992)
Colorless liquid;  [HSDB]

Pictograms

Health Hazard

shelf_life

EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS

solubility

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992)
Soluble in wate

Synonyms

(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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